molecular formula C10H10O3 B2850300 2-(1,3-Dihydro-2-benzofuran-1-yl)acetic acid CAS No. 170856-90-3

2-(1,3-Dihydro-2-benzofuran-1-yl)acetic acid

Cat. No. B2850300
CAS RN: 170856-90-3
M. Wt: 178.187
InChI Key: KZKFZQZGPQUAKR-UHFFFAOYSA-N
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Description

“2-(1,3-Dihydro-2-benzofuran-1-yl)acetic acid” is a compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The molecular formula of “2-(1,3-Dihydro-2-benzofuran-1-yl)acetic acid” is C10H8O4 . The InChI code is 1S/C10H10O3/c11-10(12)4-7-1-2-8-5-13-6-9(8)3-7/h1-3H,4-6H2,(H,11,12) .


Chemical Reactions Analysis

Benzofuran compounds can be synthesized through various chemical reactions. For instance, a benzofuran ring can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling .


Physical And Chemical Properties Analysis

The molecular weight of “2-(1,3-Dihydro-2-benzofuran-1-yl)acetic acid” is 178.19 . It is stored at room temperature and is available in powder form .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds, including 2-(1,3-Dihydro-2-benzofuran-1-yl)acetic acid, have shown strong biological activities such as anti-tumor . For example, some substituted benzofurans have demonstrated significant cell growth inhibitory effects in different types of cancer cells .

Antibacterial Activity

Benzofuran compounds have been found to possess antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs.

Anti-Oxidative Activity

Benzofuran compounds also exhibit anti-oxidative activities . This property could be harnessed in the development of drugs for diseases caused by oxidative stress.

Anti-Viral Activity

Benzofuran compounds have shown anti-viral activities . For instance, a novel macrocyclic benzofuran compound has been discovered to have anti-hepatitis C virus activity .

Anticancer Properties

Benzofuran derivatives demonstrate a wide range of biological and pharmacological activities, including anticancer properties . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy .

Glucose-Dependent Insulinotropic Agent

A study has found that (2,3-Dihydro-1-Benzofuran-3-yl)acetic Acids can act as a Glucose-Dependent Insulinotropic Agent . This suggests potential applications in the treatment of diabetes.

Synthesis of Heterocycles

The preparation of arylmagnesium reagents bearing an ortho-chloromethyl group enables the synthesis of various functionalized heterocycles such as isobenzofurans, phthalimidines, and benzoazepines . This method could be useful in the synthesis of a variety of drugs.

Potential Natural Drug Lead Compounds

Due to their biological activities and potential applications, benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

Future Directions

Benzofuran compounds have potential applications in many aspects due to their biological activities . They are potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . Therefore, the future research in this area is promising and could lead to the development of new therapeutic agents.

properties

IUPAC Name

2-(1,3-dihydro-2-benzofuran-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-10(12)5-9-8-4-2-1-3-7(8)6-13-9/h1-4,9H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKFZQZGPQUAKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(O1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608096
Record name (1,3-Dihydro-2-benzofuran-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Dihydro-2-benzofuran-1-yl)acetic acid

CAS RN

62590-78-7
Record name (1,3-Dihydro-2-benzofuran-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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